

An In-depth Technical Guide on 2,6-Difluoronicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoronicotinaldehyde

Cat. No.: B141074

[Get Quote](#)

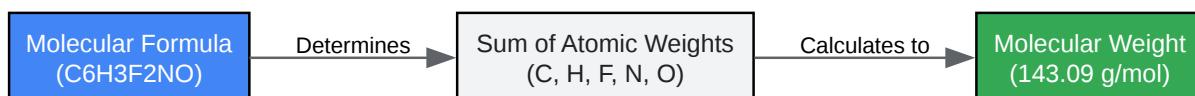
For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for **2,6-Difluoronicotinaldehyde**, a key reagent and building block in contemporary chemical and pharmaceutical research. The information is presented to support laboratory and development activities.

Physicochemical Data Summary

The fundamental molecular properties of **2,6-Difluoronicotinaldehyde** are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and purity assessments.

Identifier	Value	Source
Molecular Formula	C6H3F2NO	PubChem[1], Fluorochem[2]
Molecular Weight	143.09 g/mol	PubChem[1]
IUPAC Name	2,6-difluoropyridine-3-carbaldehyde	Fluorochem[2]
CAS Number	155601-65-3	Fluorochem[2]


Experimental Protocols and Methodologies

The determination of the molecular weight and formula of **2,6-Difluoronicotinaldehyde** is typically achieved through standard analytical techniques. High-resolution mass spectrometry (HRMS) would be employed to experimentally verify the exact mass and deduce the elemental composition, confirming the molecular formula. The molecular weight is a calculated value based on the atomic weights of the constituent atoms in the empirical formula.

As this guide focuses on the intrinsic molecular properties of the compound, detailed experimental protocols for its synthesis or use in specific reactions are beyond the current scope. Researchers should refer to relevant synthetic literature for such procedures.

Logical Relationships

The relationship between the molecular formula and the molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct, logical connection.

[Click to download full resolution via product page](#)

Caption: Logical flow from molecular formula to molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Difluoronicotinaldehyde | C₆H₃F₂NO | CID 10701929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2,6-Difluoronicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b141074#2-6-difluoronicotinaldehyde-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com